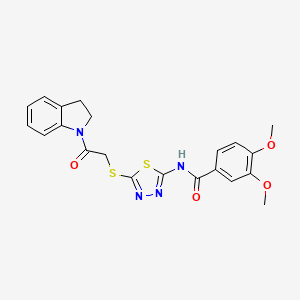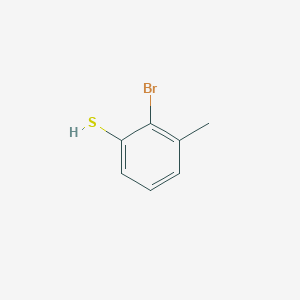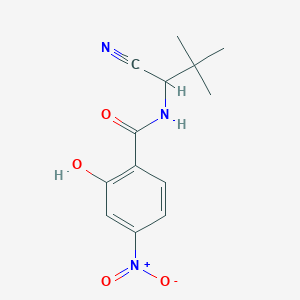![molecular formula C15H17N5O4S2 B2479118 1-(1-(ベンゾ[c][1,2,5]チアジアゾール-4-イルスルホニル)ピペリジン-4-イル)-3-メチルイミダゾリジン-2,4-ジオン CAS No. 2194905-10-5](/img/structure/B2479118.png)
1-(1-(ベンゾ[c][1,2,5]チアジアゾール-4-イルスルホニル)ピペリジン-4-イル)-3-メチルイミダゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17N5O4S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!1-(1-(ベンゾ[c][1,2,5]チアジアゾール-4-イルスルホニル)ピペリジン-4-イル)-3-メチルイミダゾリジン-2,4-ジオンの科学研究における用途についての包括的な分析を以下に示します。
有機光起電力
この化合物のベンゾ[c][1,2,5]チアジアゾール(BTZ)モチーフは、その強い電子受容特性で知られており、有機光起電力において貴重な成分となっています。これらの材料は、太陽光を電気に変換する有機太陽電池の開発に使用されます。 BTZ基は、太陽電池の性能向上に不可欠な光吸収および電荷分離の効率を高めるのに役立ちます .
蛍光センサー
この化合物は、BTZ基の励起時に光を放出する能力により、蛍光センサーとして使用できます。蛍光センサーは、金属イオン、pH変化、生体分子の検出など、生物学的および化学的センシングアプリケーションで広く使用されています。 BTZベースのセンサーの高い感度と選択性により、さまざまな環境におけるリアルタイムモニタリングに最適です .
生体イメージングプローブ
生体イメージングでは、BTZモチーフの蛍光特性を生体構造やプロセスを視覚化するために利用されます。この化合物は、脂質滴、ミトコンドリア、細胞膜などの細胞成分のラベル付けと追跡に使用できます。 高解像度の画像を提供できるため、医療診断と研究において貴重なツールとなっています .
光触媒
この化合物の構造により、光照射下で化学反応を促進する光触媒として機能します。光触媒は、光エネルギーを使用して反応を駆動し、過酷な化学物質や条件の必要性を減らすグリーンケミストリーのアプローチです。 このアプリケーションは、光触媒が水や空気中の汚染物質を分解できる環境修復において特に重要です .
有機発光ダイオード(OLED)
BTZ基は、現代のディスプレイ技術における重要なコンポーネントであるOLEDの開発にも使用されています。OLEDは、高輝度、低消費電力、柔軟性などの利点を提供します。 この化合物の電子受容特性により、OLEDデバイスの効率と安定性が向上し、スマートフォン、テレビ、その他のディスプレイアプリケーションに適しています .
電気化学センサー
この化合物は、電気信号を測定することで化学変化を検出する電気化学センサーで使用できます。 BTZ基の電子受容特性により、これらのセンサーの感度と選択性が向上し、環境モニタリング、医療診断、産業プロセス制御に役立ちます .
共役ポリマー
材料科学の分野では、この化合物をさまざまな電子およびオプトエレクトロニクス用途に使用される共役ポリマーに組み込むことができます。 これらのポリマーは、独自の電気的および光学的特性を示し、フレキシブルエレクトロニクス、センサー、エネルギー貯蔵デバイスに適しています .
金属有機構造体(MOF)
BTZモチーフは、高表面積を持つ多孔質材料であるMOFに統合できます。MOFは、ガス貯蔵、分離、触媒に使用されています。 この化合物をMOFに組み込むことで、MOFの安定性と機能性を向上させることができ、二酸化炭素回収や水素貯蔵などのアプリケーションでより効果的になります .
作用機序
Target of Action
Compounds with the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that electron donor–acceptor (d–a) systems based on the btz motif have potential applications as visible-light organophotocatalysts . This suggests that the compound might interact with its targets by accepting and donating electrons, thereby influencing the optoelectronic and photophysical properties of the system.
Biochemical Pathways
The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) . This suggests that the compound might influence pathways related to photoredox catalysis.
Result of Action
It is known that compounds with the btz motif have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have similar effects at the molecular and cellular level.
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of photoredox catalysis , suggesting that light conditions might influence the compound’s action.
特性
IUPAC Name |
1-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-18-13(21)9-20(15(18)22)10-5-7-19(8-6-10)26(23,24)12-4-2-3-11-14(12)17-25-16-11/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVVTKPTAPYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2479037.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2479038.png)

![2-methoxy-4-methyl-5-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine](/img/structure/B2479041.png)
![1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2479045.png)


![N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B2479051.png)
![N-[(cyclohexylcarbamothioyl)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2479054.png)
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2479055.png)
![N-(2-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2479056.png)


